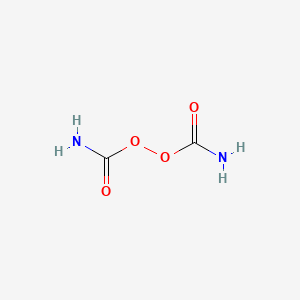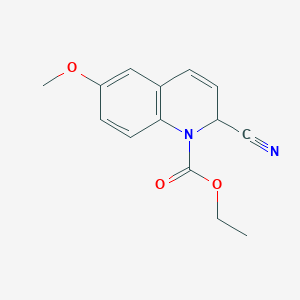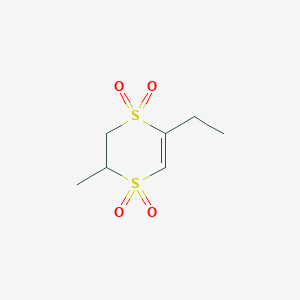
4,4'-(Ethane-1,2-diyl)dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethane-1,2-diyl)dibenzamide is an organic compound with the molecular formula C16H16N2O2 It is characterized by two benzamide groups connected by an ethane-1,2-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)dibenzamide typically involves the reaction of benzamide with ethane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dichloromethane, with the reaction mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Ethane-1,2-diyl)dibenzamide may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as ferric chloride, can also enhance the reaction rate and selectivity . The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Ethane-1,2-diyl)dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzamide groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides or other aromatic derivatives.
Applications De Recherche Scientifique
4,4’-(Ethane-1,2-diyl)dibenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties
Mécanisme D'action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)dibenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. It may also interact with enzymes, modulating their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Methane-1,2-diyl)dibenzamide: Similar structure but with a methane linker instead of ethane.
4,4’-(Propane-1,2-diyl)dibenzamide: Contains a propane linker, resulting in different steric and electronic properties.
4,4’-(Butane-1,2-diyl)dibenzamide: Features a butane linker, leading to variations in reactivity and stability.
Uniqueness
4,4’-(Ethane-1,2-diyl)dibenzamide is unique due to its specific ethane-1,2-diyl linker, which imparts distinct structural and electronic characteristics. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Propriétés
Numéro CAS |
60525-39-5 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4-[2-(4-carbamoylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c17-15(19)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(18)20/h3-10H,1-2H2,(H2,17,19)(H2,18,20) |
Clé InChI |
CQROIVJGYNKUCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)


![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)



![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)


